N-(4-{[(2-methoxy-5-methylphenyl)carbamoyl]amino}phenyl)acetamide
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Overview
Description
N-(4-{[(2-methoxy-5-methylphenyl)carbamoyl]amino}phenyl)acetamide is a complex organic compound with a unique structure that includes both methoxy and methyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(2-methoxy-5-methylphenyl)carbamoyl]amino}phenyl)acetamide typically involves the reaction of 2-methoxy-5-methylphenyl isocyanate with 4-aminophenylacetamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include organic solvents such as dichloromethane and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and continuous flow reactors to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(2-methoxy-5-methylphenyl)carbamoyl]amino}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(4-{[(2-methoxy-5-methylphenyl)carbamoyl]amino}phenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(4-{[(2-methoxy-5-methylphenyl)carbamoyl]amino}phenyl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)acetamide
- 2-methoxy-5-methylphenyl isocyanate
- 4-aminophenylacetamide
Uniqueness
N-(4-{[(2-methoxy-5-methylphenyl)carbamoyl]amino}phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[4-[(2-methoxy-5-methylphenyl)carbamoylamino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-11-4-9-16(23-3)15(10-11)20-17(22)19-14-7-5-13(6-8-14)18-12(2)21/h4-10H,1-3H3,(H,18,21)(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTJVTSARDETJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=CC=C(C=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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